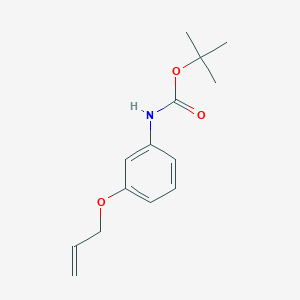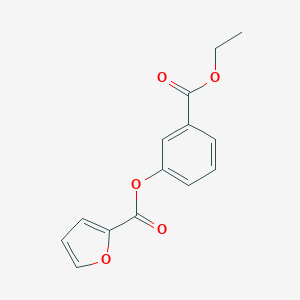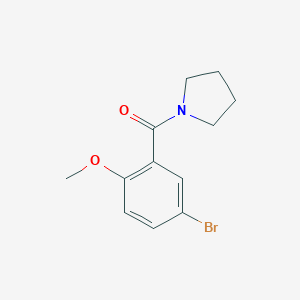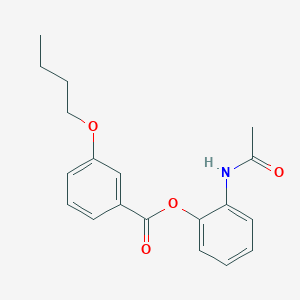![molecular formula C21H22N2O5 B250473 Methyl 4-({4-[(tetrahydrofuran-2-ylmethyl)carbamoyl]phenyl}carbamoyl)benzoate](/img/structure/B250473.png)
Methyl 4-({4-[(tetrahydrofuran-2-ylmethyl)carbamoyl]phenyl}carbamoyl)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-({4-[(tetrahydrofuran-2-ylmethyl)carbamoyl]phenyl}carbamoyl)benzoate, also known as THF-MBCB, is a synthetic compound that has gained attention in the field of medicinal chemistry due to its potential for use in drug design.
Wirkmechanismus
Methyl 4-({4-[(tetrahydrofuran-2-ylmethyl)carbamoyl]phenyl}carbamoyl)benzoate is believed to exert its effects through binding to specific proteins and enzymes. Its ability to inhibit enzymes such as chymotrypsin and trypsin is thought to be due to its ability to form hydrogen bonds with key amino acid residues in the active site of these enzymes. This compound's ability to bind to tubulin is thought to interfere with the formation of microtubules, which are necessary for cell division.
Biochemical and Physiological Effects:
This compound has been found to have a variety of biochemical and physiological effects. In addition to its ability to inhibit enzymes and bind to tubulin, it has been shown to have anti-inflammatory effects and to inhibit the growth of certain bacteria. This compound has also been found to have antioxidant properties and to protect cells from oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using Methyl 4-({4-[(tetrahydrofuran-2-ylmethyl)carbamoyl]phenyl}carbamoyl)benzoate in lab experiments include its ability to selectively bind to specific proteins and enzymes, making it a useful tool for studying these molecules. Additionally, its synthetic nature allows for precise control over its structure and properties. However, the limitations of using this compound include its relatively low solubility in water, which can make it difficult to work with, and its potential toxicity, which must be carefully monitored.
Zukünftige Richtungen
There are several future directions for research on Methyl 4-({4-[(tetrahydrofuran-2-ylmethyl)carbamoyl]phenyl}carbamoyl)benzoate. One area of interest is its potential as an anti-cancer agent, particularly in the treatment of breast cancer. Additionally, further studies are needed to fully understand its mechanism of action and to identify other proteins and enzymes that it may interact with. Finally, research is needed to develop more efficient and cost-effective synthesis methods for this compound.
Synthesemethoden
The synthesis of Methyl 4-({4-[(tetrahydrofuran-2-ylmethyl)carbamoyl]phenyl}carbamoyl)benzoate involves a multistep process that begins with the reaction of 4-aminobenzoic acid with 4-nitrobenzoyl chloride in the presence of a base to form 4-(4-nitrobenzoylamino)benzoic acid. This compound is then reacted with tetrahydrofuran-2-ylmethylamine to form 4-(4-nitrobenzoylamino)-N-(tetrahydrofuran-2-ylmethyl)benzamide. Reduction of the nitro group using iron powder and hydrochloric acid yields 4-(4-aminobenzoylamino)-N-(tetrahydrofuran-2-ylmethyl)benzamide, which is then reacted with methyl chloroformate to form this compound.
Wissenschaftliche Forschungsanwendungen
Methyl 4-({4-[(tetrahydrofuran-2-ylmethyl)carbamoyl]phenyl}carbamoyl)benzoate has been studied for its potential use as a drug scaffold due to its ability to bind to certain proteins and enzymes. It has been shown to inhibit the activity of several enzymes, including chymotrypsin, trypsin, and thrombin. Additionally, this compound has been found to bind to the protein tubulin, which is involved in cell division, making it a potential anti-cancer agent.
Eigenschaften
Molekularformel |
C21H22N2O5 |
|---|---|
Molekulargewicht |
382.4 g/mol |
IUPAC-Name |
methyl 4-[[4-(oxolan-2-ylmethylcarbamoyl)phenyl]carbamoyl]benzoate |
InChI |
InChI=1S/C21H22N2O5/c1-27-21(26)16-6-4-15(5-7-16)20(25)23-17-10-8-14(9-11-17)19(24)22-13-18-3-2-12-28-18/h4-11,18H,2-3,12-13H2,1H3,(H,22,24)(H,23,25) |
InChI-Schlüssel |
VPDOHVOQXXRMLK-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)NCC3CCCO3 |
Kanonische SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)NCC3CCCO3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-chloro-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]benzamide](/img/structure/B250391.png)
![N-[3-(2-methoxyethoxy)phenyl]-4-propoxybenzamide](/img/structure/B250394.png)

![N-[3-(2-ethoxyethoxy)phenyl]-4-methoxybenzamide](/img/structure/B250396.png)

![N-(2-hydroxyphenyl)-2-[(2-methylprop-2-en-1-yl)oxy]benzamide](/img/structure/B250399.png)
![N-[2-(3-phenylpropoxy)phenyl]-2-furamide](/img/structure/B250400.png)



![N-cyclohexyl-N'-[3-(tetrahydro-2-furanylmethoxy)phenyl]urea](/img/structure/B250409.png)
![2-(4-chlorophenyl)-N-[4-(2-ethoxyethoxy)phenyl]acetamide](/img/structure/B250410.png)

![3-[(4-Isopropylbenzoyl)amino]benzamide](/img/structure/B250413.png)
